methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate
Description
Methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate is a complex heterocyclic compound featuring a fused pyrroloindole core. Key structural elements include:
- Bromomethyl group at position 8, a reactive site for nucleophilic substitution.
- 5,6,7-Trimethoxyindole-2-carbonyl moiety, which may confer biological activity due to indole’s prevalence in pharmaceuticals.
- Ester groups (methyl carboxylate and dimethylcarbamate), influencing solubility and bioavailability.
While direct experimental data (e.g., melting point, yield) for this compound are unavailable in the provided evidence, its structural analogs and related methodologies offer insights into its properties and applications.
Properties
CAS No. |
129953-23-7 |
|---|---|
Molecular Formula |
C29H31BrN4O9 |
Molecular Weight |
659.5 g/mol |
IUPAC Name |
methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate |
InChI |
InChI=1S/C29H31BrN4O9/c1-29(27(37)42-7)25(35)20-19-14(11-30)12-34(16(19)10-17(22(20)32-29)43-28(38)33(2)3)26(36)15-8-13-9-18(39-4)23(40-5)24(41-6)21(13)31-15/h8-10,14,31-32H,11-12H2,1-7H3 |
InChI Key |
XZOWLOZTWOOQJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)OC(=O)N(C)C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate involves multiple steps, including the formation of the indole core, functionalization of the indole ring, and subsequent coupling reactions. One common approach is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol that allows for the rapid synthesis of 1,2,3-trisubstituted indoles . This method is operationally straightforward and generally high yielding.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acids, while nucleophilic substitution of the bromomethyl group can yield a variety of substituted indoles.
Scientific Research Applications
Methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural Analogs with Halogenated Substituents
Compound A : (S)-Methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate .
- Key Differences :
- Halogen : Chlorine (Cl) vs. bromine (Br) at position 6. Bromine’s larger atomic radius may increase reactivity in substitution reactions.
- Functional Group : Hydroxyl (-OH) vs. dimethylcarbamoyloxy (-OCON(CH₃)₂) at position 3. The latter enhances steric bulk and lipophilicity.
- Implications :
- Reactivity : Bromomethyl groups are superior leaving groups compared to chloromethyl, favoring alkylation or cross-coupling reactions.
- Stability : The dimethylcarbamoyloxy group in the target compound may reduce susceptibility to hydrolysis compared to the hydroxyl group in Compound A.
- Physicochemical Data :
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Weight | Not reported | 513.93 g/mol |
| Storage Conditions | Not reported | 2–8°C, inert atmosphere |
| Hazard Class (UN#) | Not reported | 6.1 (III) |
Indole-Containing Derivatives
Compound B: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate .
- Structural Contrasts: Core Structure: Tetrahydroimidazopyridine vs. pyrroloindole. Substituents: Nitrophenyl and cyano groups vs. trimethoxyindole and bromomethyl.
- Analytical Characterization: Both compounds were validated via ¹H/¹³C NMR, IR, and HRMS, suggesting similar protocols for structural confirmation of the target compound . Yield: Compound B (51%) vs.
Antioxidant Indole Derivatives
Compound C : 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole .
- Functional Relevance: The 5-bromoindole moiety in Compound C parallels the bromomethyl group in the target compound, both serving as reactive handles.
- Synthesis Insights :
Research Findings and Implications
Spectroscopic and Crystallographic Analysis
- NMR/IR/MS : Protocols for Compounds B and C can guide characterization of the target compound. For example, ¹H NMR would resolve methyl (δ ~3.0–3.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm).
- Crystallography : Tools like SHELX and ORTEP-III could elucidate the target compound’s conformation, particularly ring puckering in the pyrroloindole core (cf. ).
Biological Activity
The compound methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrroloindole Framework : A bicyclic structure known for its biological significance.
- Dimethylcarbamoyloxy Group : Suggests potential interactions with biological targets.
- Bromomethyl Substituent : May enhance reactivity and binding to target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. This inhibition can lead to increased susceptibility of cancer cells to chemotherapy, particularly in cells with BRCA mutations .
- Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, which can protect cells from oxidative stress and may contribute to its anticancer effects.
Efficacy in Biological Systems
Research indicates that the compound exhibits significant potency in various assays:
- Cell Viability Assays : IC50 values have been reported in the nanomolar range for several cancer cell lines, indicating strong cytotoxic effects.
| Cell Line | IC50 (nM) |
|---|---|
| MX-1 (BRCA1 mutant) | 0.3 |
| Capan-1 (BRCA2 mutant) | 5 |
- Animal Models : In vivo studies have demonstrated that this compound can inhibit tumor growth in xenograft models when administered orally, showcasing favorable pharmacokinetic properties.
Case Studies
- Study on Antitumor Activity : In a controlled study involving BRCA1/2 deficient breast cancer models, the compound was administered alongside standard chemotherapy agents. Results indicated a synergistic effect, leading to improved tumor regression compared to monotherapy .
- Mechanistic Studies : Further investigations into the molecular pathways affected by this compound revealed alterations in apoptosis signaling pathways, suggesting that it may induce programmed cell death in malignant cells while sparing normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
